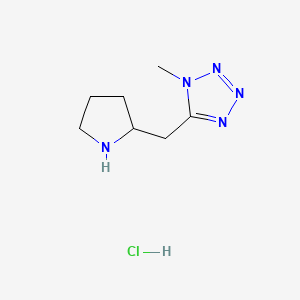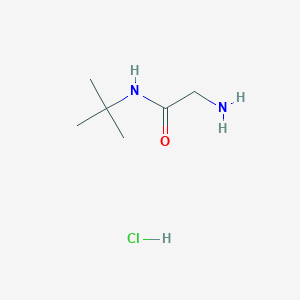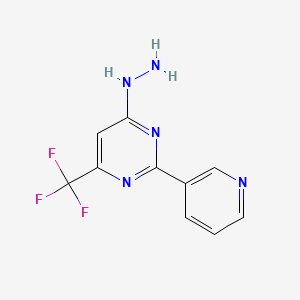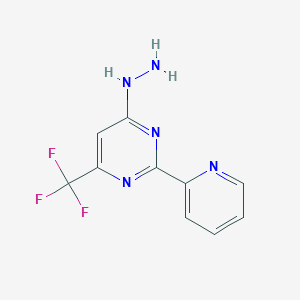
1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride (MTTH) is a highly versatile organic compound with a wide range of applications in scientific research. It is a highly reactive and water-soluble compound with a molecular weight of 232.69 g/mol and a melting point of 140-142°C. MTTH is widely used as a reagent in organic synthesis and is also a key component in the synthesis of several biologically active compounds.
Wissenschaftliche Forschungsanwendungen
1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis for the synthesis of biologically active compounds. It is also used in the synthesis of fluorescent probes for imaging and detection of biomolecules. 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride is also used in the synthesis of polymers with desirable properties such as biocompatibility, biodegradability, and controlled release. In addition, 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride has been used in the synthesis of metal-organic frameworks (MOFs) for the adsorption and separation of small molecules.
Wirkmechanismus
The mechanism of action of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride is not yet fully understood. It is believed that the reaction of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride with other molecules is mediated by a radical chain mechanism. This mechanism involves the formation of a reactive radical species which then reacts with other molecules to form new products. The radical species is believed to be generated by the reaction of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride with water or other protic solvents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride are not yet fully understood. However, it has been shown to be toxic to cells in vitro. In addition, 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride has been shown to inhibit the growth of certain bacteria and fungi. The exact mechanism of action is not yet known, but it is believed to involve the inhibition of certain enzymes involved in the metabolism of the cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride in lab experiments is its high reactivity and water-solubility. This makes it an ideal reagent for organic synthesis and the synthesis of other compounds. However, it is important to note that 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride is toxic and should be handled with care. In addition, it is important to ensure that the product is properly purified before use in experiments.
Zukünftige Richtungen
The potential future directions for 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride are numerous. It could be used in the synthesis of new biologically active compounds and fluorescent probes for imaging and detection of biomolecules. In addition, it could be used in the synthesis of polymers with desirable properties such as biocompatibility, biodegradability, and controlled release. It could also be used in the synthesis of metal-organic frameworks (MOFs) for the adsorption and separation of small molecules. Finally, further research could be done to investigate the biochemical and physiological effects of 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride and its potential applications in medicine.
Synthesemethoden
1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride can be synthesized through a three-step reaction process. The first step involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole with pyrrolidine in an aqueous solution of acetic acid. This reaction produces 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole. The second step involves the reaction of this intermediate with hydrochloric acid to produce 1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride. The third step involves the purification of the product by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
1-methyl-5-(pyrrolidin-2-ylmethyl)tetrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5.ClH/c1-12-7(9-10-11-12)5-6-3-2-4-8-6;/h6,8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIZMAOJZAGPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CC2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B6141888.png)



![ethyl 3-[(carbamoylimino)amino]but-2-enoate](/img/structure/B6141913.png)
![1,4-dioxaspiro[4.4]nonan-2-ylmethanol](/img/structure/B6141924.png)

![11-(chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile](/img/structure/B6141938.png)
![2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide](/img/structure/B6141955.png)
![1-[2-(pyrrolidin-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B6141967.png)

![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride](/img/structure/B6141982.png)
